Cas no 36627-56-2 (1-(3,5-dimethylphenyl)-3,3-dimethylurea)

1-(3,5-Dimethylphenyl)-3,3-dimethylurea is a substituted urea derivative characterized by its dimethylphenyl and dimethylurea functional groups. This compound is primarily utilized in agrochemical and pharmaceutical research due to its potential herbicidal and biological activity. Its structural features, including the sterically hindered urea moiety, contribute to its stability and selective reactivity. The presence of dimethyl substituents enhances lipophilicity, influencing its solubility and interaction with target systems. This compound serves as a valuable intermediate in synthetic chemistry, enabling further derivatization for specialized applications. Its well-defined molecular structure allows for precise study in structure-activity relationship (SAR) investigations.
1-(3,5-dimethylphenyl)-3,3-dimethylurea structure
36627-56-2 structure
Product Name:1-(3,5-dimethylphenyl)-3,3-dimethylurea
CAS No:36627-56-2
MF:C11H16N2O
MW:192.257542610168
CID:1478506
PubChem ID:37496
Update Time:2025-06-08

1-(3,5-dimethylphenyl)-3,3-dimethylurea Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethylphenyl)-1,1-dimethylurea
    • urea, N'-(3,5-dimethylphenyl)-N,N-dimethyl-
    • 1-(3,5-dimethylphenyl)-3,3-dimethylurea
    • Z208336226
    • AKOS002248757
    • DTXSID60190097
    • AP-124/43194172
    • N'-(3,5-DIMETHYLPHENYL)-N,N-DIMETHYLUREA
    • 36627-56-2
    • F3083-0463
    • 1,1-DIMETHYL-3-(3,5-XYLYL)UREA
    • Inchi: 1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)
    • InChI Key: GXENDNINAWQOAL-UHFFFAOYSA-N
    • SMILES: O=C(N(C)C)NC1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 192.12638
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34

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Additional information on 1-(3,5-dimethylphenyl)-3,3-dimethylurea

Introduction to 1-(3,5-dimethylphenyl)-3,3-dimethylurea (CAS No. 36627-56-2)

1-(3,5-dimethylphenyl)-3,3-dimethylurea, identified by the Chemical Abstracts Service Number (CAS No.) 36627-56-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of urea derivatives, characterized by its unique structural framework that incorporates a phenyl ring substituted with two methyl groups at the 3 and 5 positions, coupled with a dimethylurea moiety. The presence of these substituents imparts distinct electronic and steric properties, making it a versatile intermediate in the development of novel chemical entities.

The structural configuration of 1-(3,5-dimethylphenyl)-3,3-dimethylurea is pivotal in determining its reactivity and potential applications. The dimethylphenyl group enhances lipophilicity, facilitating better membrane penetration, while the dimethylurea moiety introduces hydrogen bonding capabilities, which are crucial for interactions with biological targets. Such features have positioned this compound as a promising candidate for further exploration in drug discovery programs.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic areas. 1-(3,5-dimethylphenyl)-3,3-dimethylurea has been investigated for its potential role in modulating enzyme activity and receptor binding. Specifically, studies have highlighted its interaction with enzymes involved in metabolic pathways and its ability to influence signal transduction processes. These findings are particularly relevant in the context of metabolic disorders and inflammatory diseases, where precise molecular intervention is essential.

One of the most compelling aspects of this compound is its synthetic accessibility. The synthesis of 1-(3,5-dimethylphenyl)-3,3-dimethylurea can be achieved through well-established methods involving condensation reactions between appropriate precursors. This synthetic tractability allows for scalable production, which is critical for both preclinical and clinical studies. Moreover, modifications to the core structure can be readily introduced to explore structure-activity relationships (SAR), enabling the optimization of pharmacological properties.

The pharmacological profile of 1-(3,5-dimethylphenyl)-3,3-dimethylurea has been the subject of extensive investigation. Preclinical studies have demonstrated its potential as an antagonist or agonist in various biological systems. For instance, its ability to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) has been explored for therapeutic applications in lipid metabolism and diabetes management. Additionally, its interaction with G protein-coupled receptors (GPCRs) has been studied for potential applications in neurological disorders.

Recent advancements in computational chemistry have further enhanced the understanding of 1-(3,5-dimethylphenyl)-3,3-dimethylurea's behavior. Molecular docking simulations have revealed insights into its binding affinity and mode of interaction with target proteins. These computational approaches complement experimental data and have accelerated the identification of lead compounds for further development. The integration of machine learning algorithms has also enabled predictive modeling of pharmacokinetic properties, streamlining the drug discovery process.

The therapeutic implications of this compound are particularly noteworthy in the context of emerging infectious diseases and chronic conditions. Researchers have explored its potential as a scaffold for designing novel therapeutics that can address unmet medical needs. For example, derivatives of 1-(3,5-dimethylphenyl)-3,3-dimethylurea have shown promise in inhibiting viral proteases and enzymes associated with bacterial resistance mechanisms. Such findings underscore the compound's versatility and its potential contribution to combating multidrug-resistant pathogens.

In conclusion,1-(3,5-dimethylphenyl)-3,3-dimethylurea (CAS No. 36627-56-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its synthetic accessibility and tunable pharmacological properties make it an invaluable tool for drug discovery efforts aimed at addressing a wide range of diseases. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in shaping the future of medicinal chemistry.

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